3-iodocyclopent-2-enone
Overview
Description
3-iodocyclopent-2-enone is an organic compound with the molecular formula C5H5IO It is a derivative of cyclopentenone, where an iodine atom is substituted at the third position of the cyclopentenone ring
Mechanism of Action
Target of Action
3-Iodo-2-cyclopenten-1-one is a versatile electrophile . It primarily targets various biochemical entities in the cell, including nucleophiles, silyl enol ethers, and siloxanes . These targets play crucial roles in various biochemical reactions, contributing to the compound’s diverse range of effects.
Mode of Action
The compound interacts with its targets through a variety of addition reactions . For instance, it undergoes conjugate addition with organocopper nucleophiles . It also reacts with silyl enol ethers and siloxanes . Furthermore, it participates in Diels-Alder cycloadditions , a type of pericyclic reaction used in organic synthesis .
Biochemical Pathways
The affected pathways primarily involve the formation of new covalent bonds between the compound and its targets . These reactions can lead to the formation of complex organic structures, affecting downstream biochemical processes.
Result of Action
The molecular and cellular effects of 3-Iodo-2-cyclopenten-1-one’s action depend on the specific reactions it undergoes with its targets. For instance, its participation in Diels-Alder cycloadditions can lead to the formation of six-membered rings , potentially altering the structure and function of biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodocyclopent-2-enone can be achieved through several methods. One common approach involves the iodination of 2-cyclopenten-1-one. This reaction typically requires the use of iodine (I2) and a suitable oxidizing agent, such as potassium iodide (KI), in an acidic medium. The reaction proceeds under mild conditions and yields the desired product with good efficiency .
Another method involves the use of higher-order stannylcuprate reagents. For example, 3-trimethylstannyl-2-cyclopenten-1-one can be converted to this compound using a stannylcuprate reagent. This method offers a convenient one-pot synthesis and has been demonstrated to be a viable alternative to traditional methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-iodocyclopent-2-enone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, thiols, or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding cyclopentenone using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield products such as 3-iodo-2-cyclopenten-1-ol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Substitution: 3-Azido-2-cyclopenten-1-one, 3-Thiocyanato-2-cyclopenten-1-one.
Reduction: 2-Cyclopenten-1-one.
Oxidation: 3-Iodo-2-cyclopenten-1-ol.
Scientific Research Applications
3-iodocyclopent-2-enone has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving iodine-containing compounds.
Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: Lacks the iodine substitution, making it less reactive in certain halogen-mediated reactions.
3-Bromo-2-cyclopenten-1-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
3-Chloro-2-cyclopenten-1-one: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness
3-iodocyclopent-2-enone is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom enhances the compound’s ability to participate in halogen bonding and other iodine-specific interactions, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
3-iodocyclopent-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IO/c6-4-1-2-5(7)3-4/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROPXRINRLPOEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450459 | |
Record name | 3-iodo-2-cyclopenten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61765-46-6 | |
Record name | 3-iodo-2-cyclopenten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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